Bis(cyclopropylethynyl)(dimethyl)silane
Description
Bis(cyclopropylethynyl)(dimethyl)silane is an organosilicon compound featuring two cyclopropylethynyl groups (–C≡C–C₃H₅) bonded to a dimethylsilane core (Si(CH₃)₂). This structure combines the electronic effects of ethynyl groups with the steric and electronic characteristics of cyclopropane rings, making it valuable in materials science and catalysis.
Properties
CAS No. |
630426-00-5 |
|---|---|
Molecular Formula |
C12H16Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
bis(2-cyclopropylethynyl)-dimethylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,9-7-11-3-4-11)10-8-12-5-6-12/h11-12H,3-6H2,1-2H3 |
InChI Key |
KGGUXVLKLDSTDL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C#CC1CC1)C#CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclopropylethynyl)(dimethyl)silane typically involves the reaction of cyclopropylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silylacetylene intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopropylethynyl)(dimethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles such as halides or alkoxides replace one of the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures (0-10°C) to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Bis(cyclopropylethynyl)(dimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of bis(cyclopropylethynyl)(dimethyl)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways involved depend on the specific reaction or application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanol or siloxane derivatives, which can further participate in polymerization or cross-linking processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Structural and Electronic Differences
Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3)
- Structure : Replaces cyclopropylethynyl with phenylethynyl (–C≡C–C₆H₅) groups.
- Key Properties :
(Cyclopropylethynyl)dimethyl(phenyl)silane (85r)
- Structure : Contains one cyclopropylethynyl and one phenyl group.
- Synthesis : Prepared via base-catalyzed reaction of cyclopropylethyne with PhMe₂SiH .
- NMR Data : Cyclopropylethynyl carbons appear at δ 94.4 and 89.4 in ¹³C NMR, distinct from phenyl carbons (δ 120–140) .
Bis(2-(cyclopropylethynyl)phenyl)(methyl)silane (1t)
Physicochemical Properties
Notes:
- Cyclopropylethynyl groups reduce molecular weight and density compared to phenyl-substituted analogs.
- Strain in cyclopropane rings increases reactivity, favoring applications in catalysis .
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